molecular formula C12H14FIO2 B14512455 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- CAS No. 62746-77-4

1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)-

Cat. No.: B14512455
CAS No.: 62746-77-4
M. Wt: 336.14 g/mol
InChI Key: YSZNPNMIMYRMQH-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- is a chemical compound that belongs to the class of dioxolanes Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Addition of the Iodopropyl Group: This can be done through a halogenation reaction, where a propyl group is iodinated using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and iodopropyl groups may play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 2-(4-chlorophenyl)-2-(3-iodopropyl)-: Similar structure but with a chlorine atom instead of a fluorine atom.

    1,3-Dioxolane, 2-(4-bromophenyl)-2-(3-iodopropyl)-: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 1,3-Dioxolane, 2-(4-fluorophenyl)-2-(3-iodopropyl)- may impart unique electronic properties, potentially enhancing its reactivity or binding interactions compared to its chloro- or bromo- counterparts.

Properties

CAS No.

62746-77-4

Molecular Formula

C12H14FIO2

Molecular Weight

336.14 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-(3-iodopropyl)-1,3-dioxolane

InChI

InChI=1S/C12H14FIO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2

InChI Key

YSZNPNMIMYRMQH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCI)C2=CC=C(C=C2)F

Origin of Product

United States

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